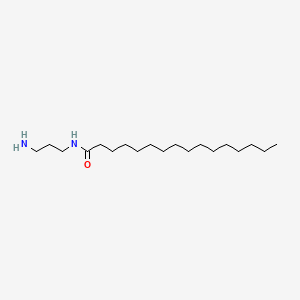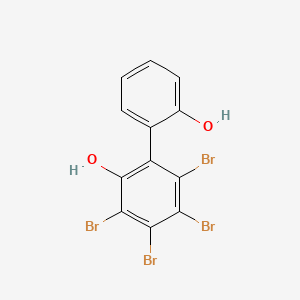
o-Biphenyldiol, tetrabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Biphenyldiol, tetrabromo-:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-Biphenyldiol, tetrabromo- typically involves the bromination of biphenyldiol. The process includes the following steps:
Starting Material: Biphenyldiol (2,2’-biphenyldiol).
Bromination: The biphenyldiol is subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is typically carried out in a solvent such as chloroform or carbon tetrachloride.
Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination. The reaction time can vary depending on the desired degree of bromination.
Industrial Production Methods: Industrial production of o-Biphenyldiol, tetrabromo- follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: High-purity biphenyldiol and bromine.
Reaction Vessels: Large-scale reactors equipped with efficient mixing and temperature control systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: o-Biphenyldiol, tetrabromo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under appropriate conditions.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Debrominated biphenyldiols.
Substitution Products: Functionalized biphenyldiols with various substituents.
Aplicaciones Científicas De Investigación
o-Biphenyldiol, tetrabromo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the development of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of o-Biphenyldiol, tetrabromo- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit plastoquinone synthesis in marine bacteria, leading to the disruption of key metabolic processes in algae . This inhibition is mediated by the compound’s ability to interfere with the enzymes involved in plastoquinone biosynthesis .
Comparación Con Compuestos Similares
MC21-A:
Polybrominated Biphenyls: A class of compounds similar to o-Biphenyldiol, tetrabromo-, but with varying degrees of bromination and different substitution patterns.
Uniqueness: o-Biphenyldiol, tetrabromo- is unique due to its specific bromination pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63990-95-4 |
|---|---|
Fórmula molecular |
C12H6Br4O2 |
Peso molecular |
501.79 g/mol |
Nombre IUPAC |
2,3,4,5-tetrabromo-6-(2-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-8-7(5-3-1-2-4-6(5)17)12(18)11(16)10(15)9(8)14/h1-4,17-18H |
Clave InChI |
FUQAGKYWAUZSEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Br)Br)Br)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



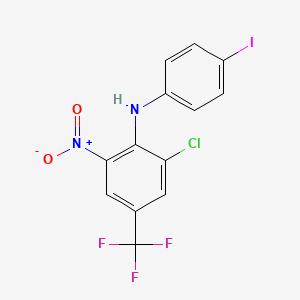
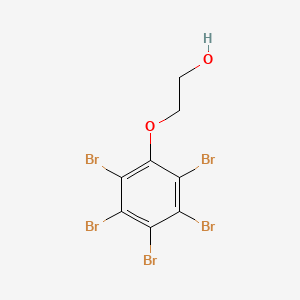
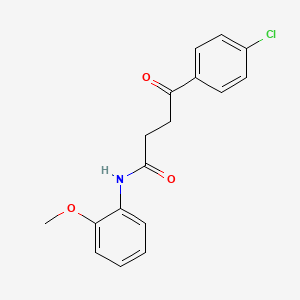
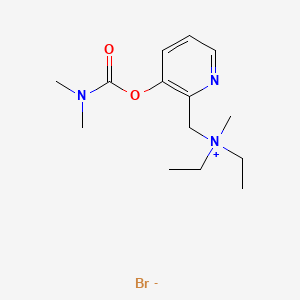
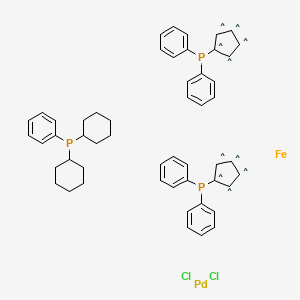
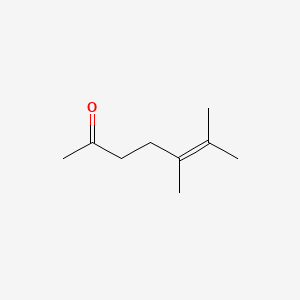

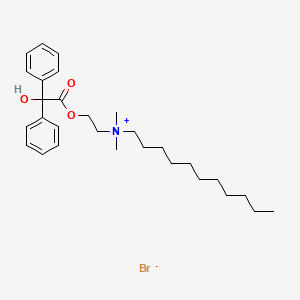
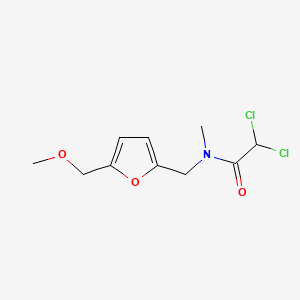
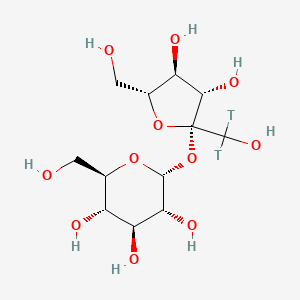
![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/structure/B13762758.png)

